molecular formula C8H10O5 B143004 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate CAS No. 184901-84-6

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate

Cat. No. B143004
M. Wt: 186.16 g/mol
InChI Key: ATPBHLAWGXOMOR-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate is a compound related to the family of hydroxyphenyl acetic acids. These compounds are of interest due to their potential biological activities and their presence in various natural and synthetic pathways. The papers provided discuss related compounds and their synthesis, properties, and applications, which can provide insights into the compound of interest.

Synthesis Analysis

The synthesis of related hydroxyphenyl acetic acids involves various chemical reactions. For instance, the synthesis of 4-hydroxyphenyl acetic acid is achieved through condensation and reduction from phenol, glyoxylic acid, and sodium bisulfite, resulting in a high purity and yield of the product . Similarly, the synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide involves the preparation of key intermediates followed by reactions with various reagents to produce a series of new compounds . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired hydroxyphenyl acetic acid derivatives.

Molecular Structure Analysis

The molecular structure of hydroxyphenyl acetic acids is characterized by the presence of hydroxyl and acetic acid functional groups attached to a phenyl ring. The presence of these functional groups can influence the reactivity and stereochemistry of the compounds. For example, the study of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid revealed the importance of stereogenic centers and how they affect the chemical shifts observed in NMR spectroscopy . Understanding the molecular structure is crucial for predicting the behavior of these compounds in chemical reactions and biological systems.

Chemical Reactions Analysis

Hydroxyphenyl acetic acids can undergo various chemical reactions, including hydrolysis, cyclo-condensation, and reactions with hydrazine hydrate to form hydrazides and other derivatives . The stereoselectivity of these reactions can be influenced by the use of biocatalysts, as demonstrated in the biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid using bacterial species . The ability to control the stereochemistry of these reactions is important for the synthesis of compounds with specific desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyphenyl acetic acids, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of hydroxyl groups can increase the polarity and hydrogen bonding capability, affecting their solubility in various solvents. The paper on the simultaneous determination of hydroxyphenyl acetic acids in human urine by ultra-high performance liquid chromatography with fluorescence detection provides insights into the analytical properties of these compounds, such as detection limits and recoveries . These properties are essential for the development of analytical methods and for understanding the behavior of these compounds in biological systems.

Scientific Research Applications

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Hydroxycinnamic acids and their derivatives are often examined in the context of environmental science, especially in studies related to the degradation of pollutants via advanced oxidation processes. For example, the degradation of acetaminophen, a common pharmaceutical compound, through AOPs, results in various by-products including hydroquinone, acetic acid, and others, showcasing the complex interactions and potential environmental impact of these processes (Qutob et al., 2022).

Role in Industrial Processes

The review on organic acids for stimulation purposes in oil and gas operations highlights the usefulness of acetic acid and other organic acids in enhancing production efficiency. These acids are used for their less corrosive properties and ability to dissolve mineral deposits, indicating the potential industrial applications of hydroxyphenylacetic acid derivatives in similar contexts (Alhamad et al., 2020).

Antioxidant Properties and Biological Activity

Hydroxycinnamic acids, including derivatives similar to 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, are noted for their significant antioxidant properties. These compounds are investigated for their structure-activity relationships, offering insights into designing potent antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Corrosion Inhibition

The role of organic compounds, including hydroxycinnamic acids, in inhibiting corrosion of metals in acidic solutions is another area of interest. These compounds exhibit potential as environmentally friendly corrosion inhibitors, suggesting possible applications for 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate in protecting industrial equipment and infrastructure (Goyal et al., 2018).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water after contact, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The compound is used in research and development . Future directions could include further exploration of its chemical properties and potential applications in various fields .

properties

IUPAC Name

2-hydroxy-2-(4-hydroxyphenyl)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4.H2O/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPBHLAWGXOMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506557
Record name Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate

CAS RN

184901-84-6, 7198-10-9
Record name Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-4-hydroxymandelic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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